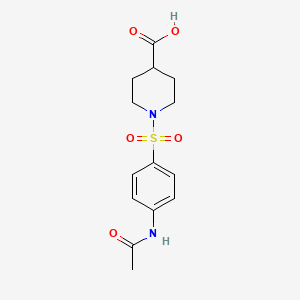

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid

描述

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 4-acetylamino-benzenesulfonyl group and a carboxylic acid group, making it a valuable molecule in various chemical and biological studies.

准备方法

The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-acetylaminobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: . Common reagents used in these reactions include sulfuric acid, sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid has shown promise in the development of pharmaceutical agents, particularly in the following areas:

- Anticancer Agents : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of this compound can effectively target cancer cells while minimizing damage to healthy tissues .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and colitis .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against human breast cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This suggests its potential as a lead compound in the development of new anticancer drugs .

Biological Research Applications

The unique structure of this compound allows it to serve as a valuable tool in biological research:

- Enzyme Inhibition Studies : The sulfonamide moiety can act as a competitive inhibitor for various enzymes, making this compound useful in studying enzyme kinetics and mechanisms. Its ability to bind to active sites can help elucidate enzyme function and regulation .

- Drug Development : As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies have shown that alterations in the acetylamino group can significantly affect biological activity, providing insights into optimizing drug candidates .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science:

- Polymer Chemistry : The piperidine structure can be utilized in synthesizing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Research indicates that incorporating sulfonamide groups into polymer matrices can improve their hydrophilicity and biocompatibility .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing the expression of genes responsible for virulence and biofilm formation . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.

相似化合物的比较

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid can be compared with other sulfonamide derivatives, such as:

4-Acetamidobenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.

4-Acetamidobenzenesulfonyl azide:

Phenyl sulfonamide derivatives: These compounds share the sulfonamide group but differ in their aromatic substitutions and overall structure, leading to different biological activities. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

生物活性

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CAS No. 314744-44-0) is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

- Molecular Formula: C₁₄H₁₈N₂O₅S

- Molecular Weight: 326.37 g/mol

- Structure: The compound features a piperidine ring substituted with an acetylamino group and a benzenesulfonyl moiety, which may influence its biological interactions.

The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes and pathways:

- PTP1B Inhibition : Recent studies indicate that compounds with similar structures exhibit significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes management. For instance, compounds in this class have shown Ki values in the low micromolar range, suggesting they could serve as effective PTP1B inhibitors .

- Anticancer Potential : The compound's structural features suggest potential activity against various cancer cell lines. Studies have demonstrated that similar sulfonamide derivatives can induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal cells, highlighting its potential as a selective therapeutic agent. For example, derivatives have demonstrated IC50 values indicating effective inhibition with minimal impact on healthy cells .

Study 1: PTP1B Inhibition

In a comparative study of several PTP1B inhibitors, compounds structurally related to this compound were found to exhibit varying degrees of selectivity and potency. One compound achieved an IC50 of 0.00068 µM against PTP1B, showcasing the potential for developing highly selective inhibitors based on this scaffold .

Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of sulfonamide derivatives in vitro. The results indicated that these compounds could effectively reduce glioma cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from similar fates. This selectivity is crucial for minimizing side effects in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected compounds related to this compound:

| Compound Name | Target | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | PTP1B | TBD | High | Potential for diabetes treatment |

| Compound C | Glioma Cells | TBD | High | Induces necroptosis, low toxicity to normal cells |

| Compound D | Various Cancer Lines | TBD | Moderate | Effective in reducing cell viability |

属性

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSKXXFCYUAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354990 | |

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314744-44-0 | |

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。